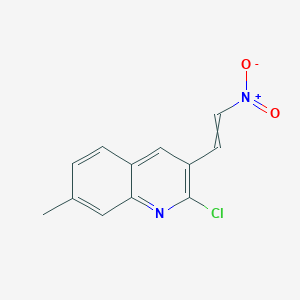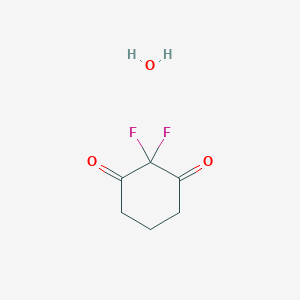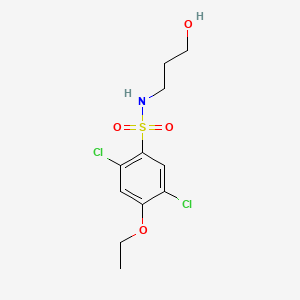
Solvent Black 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Black 27, also known as C.I. 26150, is a synthetic dye widely used in various industries, including textile, ink, and plastic manufacturing. This dye is known for its intense black color and excellent solubility in various organic solvents. Its molecular formula is C32H22N6O, and it has a molecular weight of 510.56 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Black 27 involves the formation of a complex aromatic structure. The process typically starts with the reaction of specific aromatic amines with nitrobenzene under controlled conditions to form an intermediate compound. This intermediate is then further reacted with other chemicals to form the final dye .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and the concentration of reactants to ensure high yield and purity of the dye. The final product is usually obtained in the form of a black powder or granules .
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Black 27 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction can produce simpler aromatic amines .
Applications De Recherche Scientifique
Solvent Black 27 has a wide range of applications in scientific research, including:
Chemistry: Used as a colorant in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the production of inks, plastics, and textiles
Mécanisme D'action
The mechanism of action of Solvent Black 27 involves its ability to bind to the fibers of materials, resulting in permanent coloration. The dye interacts with the molecular structure of the fibers, forming stable complexes that are resistant to washing and fading. This binding mechanism is also utilized in other applications, such as coloring plastics and inks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solvent Black 3: Another synthetic dye with similar applications but different molecular structure.
Solvent Black 5: Known for its use in ink and plastic industries.
Solvent Black 7: Used in textile and leather dyeing.
Uniqueness
Solvent Black 27 is unique due to its excellent solubility in a wide range of organic solvents and its compatibility with various chemicals. This makes it a versatile dye suitable for multiple industrial applications. Its stability under different conditions also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
12237-22-8 |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)

